2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol
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Overview
Description
2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . This compound is a biologically active molecule and serves as a useful building block for synthesizing various fluorine-containing molecules and heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol typically involves the transformation of 4-Chloro-2-(trifluoromethyl)aniline
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and chloro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex fluorine-containing molecules.
Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.
Medicine: Its role in pharmaceuticals includes the development of drugs with improved efficacy and stability.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to changes in biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzotrifluoride: A similar compound with a trifluoromethyl group but lacking the thiol group.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol is unique due to the presence of both the trifluoromethyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthesizing complex molecules and studying biochemical interactions .
Properties
IUPAC Name |
2-amino-5-chloro-3-(trifluoromethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZIKTFUDDFXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70801142 |
Source
|
Record name | 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70801142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648415-79-6 |
Source
|
Record name | 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70801142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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